(2-Aminoethyl)(pyridin-2-ylmethyl)amine
Description
Contextualization within Amine and Pyridine-Derived Ligand Systems
(2-Aminoethyl)(pyridin-2-ylmethyl)amine belongs to the broad class of polypyridyl polyamines. rsc.org These are multidentate ligands that feature one or more pyridine (B92270) rings and multiple amine functional groups. unipd.it The structure of this compound is a hybrid, incorporating a pyridyl group, which provides a nitrogen atom within an aromatic ring for coordination, and an ethylenediamine (B42938) backbone, which offers two additional nitrogen donor atoms (one primary and one secondary amine). rsc.org
This combination of a rigid aromatic pyridine unit and a flexible aliphatic diamine chain allows the molecule to act as a versatile chelating agent. Ligands of this nature are crucial in modern coordination chemistry because they can be systematically modified to fine-tune the steric and electronic properties of the resulting metal complexes. unipd.it The synthesis and characterization of such 2-pyridyl polyamines have been described, including the preparation of their trihydrochloride and dipicrate salts for further study. rsc.org
Significance of the this compound Scaffold in Coordination Chemistry
The scaffold of this compound is particularly significant in coordination chemistry due to its ability to act as a tridentate ligand, binding to a metal center through its three nitrogen atoms. This chelation results in the formation of stable five-membered rings, an entropically favorable arrangement.
This structural motif is a simplified version of more complex tripodal ligands, such as (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp), which have been extensively studied. psu.edunih.govresearchgate.net Research on copper complexes with ligands derived from the uns-penp scaffold demonstrates the importance of the pyridine and amine donor groups in stabilizing different oxidation states of the metal and in mediating their reactivity, for instance, towards dioxygen. nih.gov
The ability of the this compound framework to form stable complexes with transition metals like copper(I) and copper(II) is a key aspect of its utility. nih.gov The resulting coordination complexes often exhibit specific geometries, such as trigonal bipyramidal for copper(II) complexes, which are dictated by the ligand's structure. nih.gov These well-defined structures are essential for creating model compounds that mimic the active sites of metalloenzymes and for developing new catalysts. psu.edu
Overview of Key Research Domains
The primary research domain for this compound and its derivatives is the study of metal complexes and their reactivity, particularly in the context of bioinorganic chemistry and catalysis.
Bioinorganic Modeling: A significant area of research involves using copper complexes of this ligand and its analogs to model the active sites of copper-containing enzymes. nih.gov For example, studies on the reaction of copper(I) complexes with dioxygen have provided insights into the mechanisms of copper enzymes like peptidylglycine-alpha-hydroxylating monooxygenase (PHM). nih.gov The ligand scaffold helps to create a coordination environment around the copper ion that allows for the binding and activation of molecular oxygen. psu.edunih.gov
Catalysis: The development of new homogeneous catalysts for selective oxidation reactions under mild conditions is another key application. psu.edu Metal complexes incorporating this ligand framework are investigated for their potential to catalyze various organic transformations. The ability to modify the ligand structure allows for the tuning of catalytic activity and selectivity. unipd.it
Materials Science: While direct applications in materials science for this specific compound are less documented, related pyridine-based amine ligands are used in creating advanced materials. chemimpex.com The principles of coordination chemistry established with this compound contribute to the rational design of metal-organic frameworks (MOFs) and coordination polymers with specific chemical or physical properties.
| Research Domain | Focus of Study with this compound Scaffold |
| Bioinorganic Chemistry | Modeling active sites of copper enzymes, studying dioxygen activation. nih.govnih.gov |
| Homogeneous Catalysis | Development of catalysts for selective oxidation reactions. psu.edu |
| Coordination Chemistry | Synthesis and characterization of novel transition metal complexes. rsc.orgnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,4,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOSYYPULNBONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506555 | |
| Record name | N~1~-[(Pyridin-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20947-95-9 | |
| Record name | N~1~-[(Pyridin-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)(pyridin-2-ylmethyl)amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Aminoethyl Pyridin 2 Ylmethyl Amine and Its Derivatives
Established Synthetic Routes to the Core Ligand Scaffold
The formation of the central (2-Aminoethyl)(pyridin-2-ylmethyl)amine structure is primarily achieved through methods that efficiently create the key carbon-nitrogen bonds.
Reductive amination, also known as reductive alkylation, is a highly effective and common one-pot method for synthesizing amines from carbonyl compounds. wikipedia.orgsigmaaldrich.com The process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org This approach is widely favored in green chemistry due to its efficiency and the potential for mild, catalytic conditions. wikipedia.org
For the synthesis of this compound, the typical precursors are pyridine-2-carboxaldehyde and an excess of ethylenediamine (B42938). rsc.org The reaction proceeds through the initial formation of a Schiff base (imine) intermediate between the aldehyde and one of the amine groups of ethylenediamine. This intermediate is subsequently reduced without being isolated. sigmaaldrich.com
The choice of reducing agent is critical for the success of the reaction, with several common hydrides being employed. sigmaaldrich.com
| Reducing Agent | Characteristics |
| Sodium borohydride (B1222165) (NaBH₄) | A common, cost-effective reagent. Can be used in protic solvents like methanol (B129727) or ethanol. |
| Sodium cyanoborohydride (NaBH₃CN) | Milder than NaBH₄ and selective for the reduction of imines in the presence of carbonyl groups. sigmaaldrich.com Often used under weakly acidic conditions which catalyze imine formation. wikipedia.org |
| Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) | A mild and selective reagent that is particularly effective for reductive aminations and does not require strict pH control. organic-chemistry.org |
| Pyridine-borane complex | An amine-borane complex that offers a mild and convenient alternative to cyanoborohydride-based procedures, often used in conjunction with molecular sieves to facilitate imine formation. sciencemadness.org |
| Catalytic Hydrogenation | The use of H₂ gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) offers a greener alternative to hydride reagents. wikipedia.org |
Modern variations include the use of biocatalysts, such as reductive aminase (RedAm) enzymes, which can offer high stereoselectivity for the synthesis of chiral amines under environmentally benign aqueous conditions. nih.gov
While one-pot reductive amination is common, multi-step strategies provide alternative pathways that can be advantageous for precursor availability or for achieving higher purity by isolating intermediates. researchgate.net These synthetic routes typically involve the sequential formation of the required C-N bonds.
One common multi-step approach involves the reaction of 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) with a large excess of ethylenediamine. In this nucleophilic substitution reaction, one of the amino groups of ethylenediamine displaces the halide to form the desired product. The large excess of ethylenediamine is necessary to minimize the dialkylation product, where a second molecule of the pyridylmethyl halide reacts with the newly formed secondary amine.
Another multi-step strategy involves the deliberate separation of the two key steps of a reductive amination:
Imine Formation: Pyridine-2-carboxaldehyde is first reacted with ethylenediamine, often under conditions that remove water (e.g., using a Dean-Stark apparatus or molecular sieves), to form and isolate the N-(pyridin-2-ylmethylidene)ethane-1,2-diamine intermediate.
Reduction: The purified imine is then reduced in a separate step using a suitable reducing agent, such as sodium borohydride.
This approach allows for the purification of the imine intermediate, which can lead to a cleaner final product. Such strategies are part of a broader paradigm in organic synthesis where complex molecules are built through a sequence of reliable, high-yielding reactions. nih.gov
Synthesis of Modified this compound Ligands
The versatility of the this compound scaffold lies in its potential for modification, allowing for the fine-tuning of its steric and electronic properties. Derivatization can occur at the terminal primary amine, the secondary amine, or on the pyridine (B92270) ring.
The terminal primary amine is a common site for modification due to its nucleophilicity. Derivatization replaces the labile hydrogens on the nitrogen with other functional groups, altering the coordination properties of the ligand. iu.edu Common derivatization reactions include acylation, alkylation, and sulfonylation.
| Reagent Class | Example Reagent | Functional Group Introduced |
| Acylating Agents | Acyl chlorides, Anhydrides (e.g., Trifluoroacetic anhydride (B1165640) - TFAA) iu.edu | Acyl group (R-C=O) |
| Sulfonylating Agents | Dansyl chloride nih.gov | Dansyl group |
| Chloroformates | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) nih.gov | Fmoc protecting group |
| Alkylating Agents | Alkyl halides (e.g., methyl iodide) | Alkyl group |
| Fluorogenic Reagents | o-phthalaldehyde (OPA) nih.gov | Isoindole (for fluorescence) |
These derivatization methods are essential not only for synthesizing new ligands but also for analytical purposes, such as preparing samples for chromatographic separation where the derivative may exhibit improved volatility or detectability. iu.edusigmaaldrich.com
Beyond the primary amine, other positions on the ligand can be modified to introduce additional functionality.
N-Alkylation/Arylation of the Secondary Amine: The secondary amine within the ligand backbone can also undergo nucleophilic attack. For instance, reaction with an appropriate alkyl or aryl halide can introduce a substituent that provides steric bulk near the metal coordination site. An example is the synthesis of {(2-Pyridyl) methylamine} derivatives. chemrevlett.com
Substitution on the Pyridine Ring: The pyridine ring can be functionalized to modulate the ligand's electronic properties. Electrophilic aromatic substitution or nucleophilic substitution (on pre-functionalized pyridines) can introduce electron-donating or electron-withdrawing groups. These modifications can influence the Lewis basicity of the pyridyl nitrogen, thereby affecting the stability and reactivity of its metal complexes. beilstein-journals.org The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using palladium-catalyzed amination highlights advanced methods for attaching complex groups to pyridine-related structures. mdpi.com
Purification and Isolation Techniques for Research Applications
The effective purification and isolation of this compound and its derivatives are critical to obtaining materials suitable for research applications. Given the basic nature of the amine groups, a combination of techniques is often employed.
Acid-Base Extraction: This is a primary method for separating the amine product from non-basic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The protonated amine product moves into the aqueous phase, while neutral or acidic impurities remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH or Na₂CO₃), and the deprotonated amine product is extracted back into an organic solvent.
Distillation: For liquid products, vacuum distillation is an effective method for purification, separating the desired amine from non-volatile impurities or solvents.
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can be used, although the basicity of amines can lead to poor separation on standard silica. In such cases, the silica can be pre-treated with a base like triethylamine, or basic alumina can be used.
Solid-Phase Extraction (SPE): A highly effective modern technique for purifying amines involves the use of scavenger cartridges. Strong Cation Exchange (SCX) cartridges are particularly useful. sigmaaldrich.com The crude product is loaded onto the cartridge, where the basic amine is retained by the acidic resin. Neutral impurities are washed away with a solvent like methanol, and the pure amine is then eluted by washing the cartridge with a solution of ammonia (B1221849) in methanol. sigmaaldrich.com
Recrystallization of Salts: A final, high-purity product can often be obtained by converting the amine into a salt, such as a hydrochloride or picrate, and recrystallizing it from a suitable solvent. rsc.org The pure salt can then be converted back to the free amine if required.
Coordination Chemistry of 2 Aminoethyl Pyridin 2 Ylmethyl Amine As a Ligand
Complexation with Transition Metal Ions
The presence of three nitrogen donor atoms—one pyridinic and two amino—in (2-Aminoethyl)(pyridin-2-ylmethyl)amine facilitates its interaction with a wide array of transition metals. The nature of the resulting metal complex is influenced by factors such as the metal-to-ligand ratio, the specific metal ion, and the reaction conditions.
Formation of Mononuclear Metal Complexes
This compound readily forms mononuclear complexes where a single metal center is coordinated to one or more ligand molecules. In many instances, the ligand acts in a tridentate fashion, binding to the metal ion through the pyridinic nitrogen and both amino nitrogens. This coordination mode is prevalent in the formation of complexes with various transition metals, including copper(II) and iron(II). For example, mononuclear copper(II) complexes with trigonal bipyramidal geometry have been synthesized and characterized. researchgate.net Similarly, iron(II) complexes with this ligand have been prepared and structurally characterized, often exhibiting a distorted octahedral geometry where the remaining coordination sites are occupied by other ligands or solvent molecules. cmu.edu The specific geometry of the mononuclear complex is dictated by the coordination preferences of the central metal ion and the steric and electronic properties of the co-ligands.
Formation of Dinuclear and Multinuclear Metal Complexes
In addition to mononuclear species, this compound and its derivatives can participate in the formation of dinuclear and, in some cases, multinuclear complexes. In these structures, two or more metal centers are bridged by either the ligand itself or by other bridging species like halide or hydroxide ions. For instance, dinuclear copper(I) complexes of a related ligand have been structurally characterized, where two copper centers are held in proximity. researchgate.net The formation of dinuclear peroxido complexes of copper has also been observed, highlighting the ligand's ability to support complex reactive intermediates. nih.govrsc.org The flexibility of the ethylenediamine (B42938) backbone can allow the ligand to span two metal centers, although bridging by other small anions is a more common motif for dinuclear complex formation. The study of these multinuclear systems is crucial for understanding magnetic interactions between metal centers and for modeling the active sites of metalloenzymes.
Diverse Metal Ion Complexation (e.g., Cu(II), Fe(II), Ni(II), Cd(II), Ag(I), Mn(II), Zn(II))
The versatility of this compound as a ligand is demonstrated by its ability to form complexes with a wide range of transition metal ions.
Copper(II): This is one of the most studied metal ions with this ligand, forming both mononuclear and dinuclear complexes. The mononuclear Cu(II) complexes often exhibit geometries such as distorted square pyramidal or trigonal bipyramidal. researchgate.netnih.gov
Iron(II): Iron(II) complexes of ligands of this type have been synthesized and are often high-spin. cmu.edu Dimeric iron(II) complexes with related amino-pyridine ligands have also been identified through single-crystal X-ray diffraction. researchgate.net
Nickel(II): Nickel(II) readily forms complexes with N-(2-aminoethyl) heterocyclic derivatives, typically resulting in octahedral geometries. fu-berlin.de Studies on related macrocyclic ligands bearing an aminopropyl pendant arm show that Ni(II) can adopt square-planar geometries upon modification of the pendant amino group. nih.gov
Cadmium(II): Cadmium(II) forms complexes where it can display distorted octahedral or trigonal–bipyramidal geometries. nih.govmdpi.comrsc.org For instance, a mononuclear cadmium(II) complex with a related thiol-containing ligand exhibits a distorted trigonal–bipyramidal coordination. rsc.org
Silver(I): Silver(I) has a tendency to form dinuclear complexes with related 2-(2-aminoethyl)pyridine (B145717) ligands, where the ligand acts as a bridge between two silver ions. researchgate.net These complexes often feature nearly linear coordination at the Ag(I) center.
Manganese(II): While less common, Mn(II) is known to form coordination polymers with related pyridyl-containing ligands, often resulting in octahedrally coordinated metal centers. nih.gov
Zinc(II): Zinc(II) complexes with related N-(pyridinylmethyl)aniline ligands have been shown to form both mononuclear and dinuclear species, depending on the ligand's specific structure. hmdb.ca In some instances, Zn(II) adopts a distorted square-pyramidal coordination geometry. nih.gov
Coordination Modes and Ligand Denticity
The coordination behavior of this compound is marked by its adaptability, allowing it to bind to metal centers in various ways.
Bidentate, Tridentate, and Tetradentate Binding Modes
The denticity of this compound can vary depending on the reaction conditions and the nature of the metal ion.
Bidentate: In certain situations, the ligand can coordinate in a bidentate fashion, typically through the two nitrogen atoms of the ethylenediamine moiety or through the pyridinic nitrogen and one of the amino nitrogens. For example, in a copper(II) complex derived from a related ligand, the potentially tetradentate ligand was found to coordinate as an N2 donor. nih.gov
Tridentate: The most common coordination mode for this ligand is tridentate, involving the pyridinic nitrogen and both amino nitrogens. This facial or meridional coordination creates two stable five-membered chelate rings. This mode has been observed in complexes of iron(III) with related tridentate pyridyl ligands.
Tetradentate: While the parent ligand is inherently tridentate, derivatives with an additional donor group can act as tetradentate ligands. For instance, related tripodal ligands can bind to a metal ion using all four donor atoms.
The following table summarizes the observed coordination numbers and geometries for various metal complexes with this compound and closely related ligands.
| Metal Ion | Coordination Number | Geometry | Reference |
| Cu(I) | 4 | Tetrahedral (in dinuclear complex) | researchgate.net |
| Cu(II) | 5 | Trigonal Bipyramidal | researchgate.net |
| Cu(II) | 5 | Distorted Square Pyramidal | nih.gov |
| Fe(II) | 6 | Distorted Octahedral | cmu.edu |
| Cd(II) | 5 | Distorted Trigonal Bipyramidal | rsc.org |
| Cd(II) | 6 | Distorted Octahedral | nih.govmdpi.com |
| Ag(I) | 2+ | Linear (with weak anionic interactions) | researchgate.net |
| Ni(II) | 6 | Octahedral | fu-berlin.de |
| Zn(II) | 5 | Distorted Square Pyramidal | nih.gov |
Influence of Ligand Flexibility on Coordination Geometry
The conformational flexibility of the ethylenediamine backbone of this compound plays a significant role in determining the final coordination geometry of the metal complex. This flexibility allows the ligand to accommodate the preferred coordination geometries of different metal ions. For instance, the ligand can adopt a cis or trans conformation with respect to the arrangement of the pyridyl and amino groups around the metal center. This can lead to the formation of different geometric isomers. The ability of the chelate rings to pucker also contributes to relieving steric strain and stabilizing particular coordination geometries. In some cases, the high flexibility of related ligands has been suggested to favor the formation of oligomeric or polymeric structures over discrete mononuclear or dinuclear complexes. The interplay between the ligand's inherent flexibility and the electronic and steric requirements of the metal ion ultimately dictates the structure of the resulting coordination compound.
Structural Characterization of Metal Complexes
Advanced Spectroscopic Characterization of Complexes
Advanced spectroscopic techniques are indispensable for elucidating the structural and electronic properties of coordination complexes involving the ligand this compound. These methods provide detailed insights into the ligand's coordination mode, the geometry of the metal center, and the nature of the metal-ligand bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligands and Diamagnetic Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of the free this compound ligand and its diamagnetic metal complexes in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, detailed information about the coordination environment can be obtained.
¹H NMR of the Free Ligand: In its free form, the ¹H NMR spectrum of this compound displays characteristic signals for the protons of the pyridine (B92270) ring and the ethylenediamine backbone. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with distinct chemical shifts for the protons at the α, β, and γ positions relative to the ring nitrogen. The methylene (B1212753) protons of the ethylenediamine moiety and the methylene bridge to the pyridine ring are observed in the aliphatic region (typically δ 2.5-4.0 ppm). The amine protons (-NH₂ and -NH-) may appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
¹H NMR of Diamagnetic Complexes: Upon coordination to a diamagnetic metal ion (e.g., Zn(II), Cd(II), Co(III)), significant changes in the ¹H NMR spectrum are observed. The coordination of the three nitrogen atoms of the ligand to the metal center induces a downfield shift (deshielding) of the adjacent proton signals. This is particularly evident for the α-protons of the pyridine ring and the methylene protons of the ethylenediamine backbone. The magnitude of this downfield shift provides information about the strength of the metal-ligand interaction. Furthermore, the formation of a rigid chelate ring system can lead to changes in the multiplicity and coupling constants of the methylene protons, which may become diastereotopic and exhibit more complex splitting patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the ligand and its complexes. In the free ligand, distinct resonances are observed for the pyridine ring carbons and the aliphatic carbons of the ethylenediamine backbone. Upon complexation, the carbon atoms closest to the coordinating nitrogen atoms experience a downfield shift, consistent with the deshielding effect observed in the ¹H NMR spectrum.
Illustrative ¹H NMR Chemical Shift Data for a Diamagnetic Complex:
| Proton Assignment | Free Ligand (δ, ppm) | Diamagnetic Complex (δ, ppm) | Δδ (ppm) |
| Pyridine H-6 (α) | ~8.50 | ~8.70 | +0.20 |
| Pyridine H-3, H-4, H-5 | ~7.10-7.70 | ~7.30-7.90 | +0.20 |
| Pyridyl -CH₂- | ~3.90 | ~4.10 | +0.20 |
| -NH-CH₂-CH₂-NH₂ | ~2.80-3.00 | ~3.00-3.30 | +0.20-0.30 |
| -NH-CH₂-CH₂-NH₂ | ~2.60 | ~2.80 | +0.20 |
Note: The chemical shift values are approximate and can vary depending on the specific metal ion, counter-ion, and solvent used.
Fourier-Transform Infrared (FT-IR) Spectroscopy of Coordination
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for probing the coordination of this compound to a metal center by observing the vibrational frequencies of its functional groups.
The FT-IR spectrum of the free ligand is characterized by several key absorption bands:
N-H Stretching Vibrations: The primary and secondary amine groups exhibit stretching vibrations (ν(N-H)) in the range of 3300-3400 cm⁻¹.
C-H Stretching Vibrations: Aromatic C-H stretching vibrations of the pyridine ring are typically observed around 3050-3100 cm⁻¹, while aliphatic C-H stretching vibrations of the methylene groups appear in the 2850-3000 cm⁻¹ region vscht.cz.
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region.
N-H Bending Vibrations: The bending vibrations (δ(N-H)) of the amine groups are typically located around 1600 cm⁻¹.
Upon complexation, notable shifts in these vibrational frequencies occur, providing evidence of coordination:
Shift in Pyridine Ring Vibrations: The coordination of the pyridyl nitrogen atom to the metal center results in a shift of the pyridine ring stretching vibrations to higher frequencies (typically by 10-20 cm⁻¹). This is a well-established indicator of pyridine coordination.
Shift in N-H Vibrations: The involvement of the amino and amido nitrogen atoms in coordination is evidenced by a shift in the N-H stretching and bending vibrations. These bands may shift to lower or higher frequencies depending on the nature of the interaction and hydrogen bonding.
Appearance of New Bands: In the far-infrared region (below 600 cm⁻¹), new absorption bands corresponding to the metal-nitrogen (ν(M-N)) stretching vibrations can be observed, providing direct evidence of the formation of coordinate bonds.
Table of Characteristic FT-IR Frequencies (cm⁻¹) for this compound and its Metal Complexes:
| Vibrational Mode | Free Ligand | Coordinated Ligand |
| ν(N-H) of Amine | 3350-3250 | Shifted |
| ν(C-H) of Pyridine | ~3060 | Minor Shift |
| ν(C-H) of Methylene | 2950-2850 | Minor Shift |
| δ(N-H) of Amine | ~1650 | Shifted |
| ν(C=N), ν(C=C) of Pyridine | 1590, 1570, 1475, 1435 | Shifted to higher frequency |
| Pyridine Ring Breathing | ~995 | Shifted to higher frequency |
| ν(M-N) | - | 550-400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the metal complexes of this compound, which can be correlated to the coordination geometry and the nature of the metal ion.
The electronic spectra of these complexes typically exhibit two main types of transitions:
Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Bands: These high-intensity bands are usually observed in the UV or near-UV region. They arise from the promotion of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). The energy of these transitions is dependent on the redox properties of both the metal and the ligand.
d-d Transitions: For complexes with transition metals having partially filled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), weaker absorption bands corresponding to electronic transitions between the d-orbitals of the metal ion are observed in the visible region. The energy and number of these bands are highly sensitive to the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the ligand field strength.
For instance, copper(II) complexes of this compound often exhibit a broad d-d transition band in the visible region, the position of which is indicative of the coordination environment. A single broad band around 600-700 nm is often characteristic of a distorted octahedral or square pyramidal geometry.
Typical Electronic Spectral Data for a Transition Metal Complex of this compound:
| Complex Type | Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| Cu(II) Complex | ~260 | High | π → π* (Pyridine) |
| ~350 | Moderate | LMCT | |
| ~650 | Low | d-d transition | |
| Ni(II) Complex | ~265 | High | π → π* (Pyridine) |
| ~370 | Low | d-d transition | |
| ~580 | Low | d-d transition | |
| ~950 | Low | d-d transition |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for studying metal complexes with one or more unpaired electrons, such as those of Cu(II) or high-spin Co(II). The ESR spectrum provides detailed information about the electronic structure and the immediate coordination sphere of the paramagnetic metal ion.
For a typical Cu(II) (d⁹) complex with this compound, the ESR spectrum, usually recorded in a frozen solution, exhibits features characteristic of an axial or rhombic symmetry. The spectrum is described by the g-tensor (gₓ, gᵧ, g₂) and the hyperfine coupling constant (A) due to the interaction of the unpaired electron with the copper nucleus (I = 3/2).
g-Values: The principal values of the g-tensor provide information about the geometry of the complex and the nature of the ground electronic state. For an axially elongated geometry (common for Cu(II)), g₂ > gₓ ≈ gᵧ > 2.0023. The deviation of the g-values from the free electron value (2.0023) is indicative of the extent of spin-orbit coupling.
Hyperfine Coupling: The interaction with the copper nucleus splits the g₂ signal into four lines. The magnitude of the hyperfine coupling constant, A₂, is related to the covalency of the metal-ligand bond and the nature of the donor atoms. Coordination to nitrogen donor atoms typically results in superhyperfine splitting on the g-perpendicular signals due to the interaction with the ¹⁴N nuclei (I=1).
Representative ESR Parameters for a Cu(II) Complex of this compound:
| Parameter | Typical Value | Interpretation |
| g₂ (g∥) | 2.20 - 2.30 | Indicates d(x²-y²) ground state; axial symmetry |
| g⊥ | 2.04 - 2.08 | |
| A₂ (A∥) | 150 - 200 x 10⁻⁴ cm⁻¹ | Covalency of the metal-ligand bond in the equatorial plane |
Electrochemical Properties of Metal Complexes
The electrochemical properties of metal complexes with this compound are typically investigated using techniques such as cyclic voltammetry (CV). CV provides insights into the redox behavior of the metal center, including the formal reduction potentials (E¹/²), the stability of different oxidation states, and the reversibility of the redox processes.
The ligand this compound, with its N₃ donor set, can stabilize various oxidation states of transition metals. The electrochemical behavior of the resulting complexes is influenced by several factors, including the nature of the metal ion, the coordination geometry, and the solvent system.
For example, a Cu(II) complex of this compound can undergo a one-electron reduction to the corresponding Cu(I) species. The cyclic voltammogram would show a reduction peak upon scanning to negative potentials and an oxidation peak upon the reverse scan.
Redox Potential (E¹/²): The formal reduction potential, calculated as the average of the cathodic (E_pc) and anodic (E_pa) peak potentials, is a measure of the ease of reduction or oxidation of the complex. The value of E¹/² is sensitive to the electronic environment around the metal ion.
Reversibility: A redox process is considered electrochemically reversible if the peak separation (ΔE_p = E_pa - E_pc) is close to the theoretical value of 59/n mV (where n is the number of electrons transferred) and the ratio of the anodic to cathodic peak currents (i_pa/i_pc) is close to 1. Reversible or quasi-reversible processes indicate that the coordination sphere of the complex remains largely intact upon electron transfer.
Illustrative Electrochemical Data for a [Cu(L)X]ⁿ⁺ Complex (L = this compound):
| Redox Couple | E¹/² (V vs. Ag/AgCl) | ΔE_p (mV) | i_pa/i_pc | Reversibility |
| Cu(II)/Cu(I) | -0.4 to -0.8 | 60 - 100 | ~1 | Quasi-reversible |
The specific redox potential can be tuned by modifying the coordination sphere, for instance, by changing the ancillary ligands or the solvent, which can have significant implications for applications in catalysis and sensor technology. cmu.edu
Magnetic Properties of Metal Complexes
The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons and their interactions. Ligands like this compound can create specific coordination environments that lead to interesting magnetic phenomena, particularly in iron(II) complexes.
Iron(II) complexes with nitrogen-donor ligands are well-known to exhibit spin crossover (SCO) behavior. This phenomenon involves a transition between a low-spin (LS, diamagnetic) state and a high-spin (HS, paramagnetic) state, which can be triggered by external stimuli such as temperature, pressure, or light. The ligand field strength is a critical factor in determining whether a complex will exhibit SCO.
Magnetic susceptibility measurements are the primary technique used to study the magnetic properties of coordination complexes, including the characterization of spin crossover behavior. By measuring the magnetic susceptibility as a function of temperature, one can observe the transition from a diamagnetic (or weakly paramagnetic) low-spin state at low temperatures to a paramagnetic high-spin state at higher temperatures.
The data from these measurements are often presented as a plot of χMT versus T, where χM is the molar magnetic susceptibility and T is the temperature. For an SCO complex, this plot will show a characteristic sigmoidal curve centered around the transition temperature. Unfortunately, no specific magnetic susceptibility data for complexes of this compound could be located to create a data table or detailed analysis.
Computational and Theoretical Studies of 2 Aminoethyl Pyridin 2 Ylmethyl Amine and Its Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict their properties. For (2-Aminoethyl)(pyridin-2-ylmethyl)amine and its derivatives, DFT is instrumental in understanding their fundamental chemical characteristics.
A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stable structure is reached. The outcome provides precise data on bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, DFT calculations have been used to identify energetically optimized configurations, which often reveal non-planar arrangements.
Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests that the molecule is more reactive.
Furthermore, analyzing the projected density of states (DOS) can reveal the contribution of different atoms or fragments to the molecular orbitals. For instance, studies on related amine compounds show how interactions with a surface can cause delocalization of p-orbitals on the nitrogen atom, altering the electronic structure and reactivity. This type of analysis is crucial for understanding how the electronic properties of the pyridine and amine groups in this compound contribute to its coordination behavior.
Table 1: Key Parameters from DFT-based Electronic Structure Analysis
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |
| Egap (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. |
| Dihedral Angles | Angles between planes through sets of atoms | Defines the 3D conformation and steric properties. |
| Density of States (DOS) | Distribution of energy states available for occupation | Reveals orbital contributions and electronic interactions. |
DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. After geometric optimization, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. For example, DFT has been used to assign the asymmetric and symmetric stretching frequencies for NH₂ groups and the vibrational frequency for C≡N moieties in pyridine derivatives.
Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding around each nucleus in the optimized structure, a theoretical NMR spectrum can be generated, which aids in the interpretation of experimental data.
The prediction of electronic transitions is another important application. Time-dependent DFT (TD-DFT) can calculate the excitation energies and corresponding oscillator strengths, which can be used to simulate a UV-Visible absorption spectrum. The calculated maximum absorption wavelength (λmax) can then be compared with experimental results to understand the electronic transitions occurring within the molecule.
Molecules can often exist in different spatial arrangements known as isomers. DFT is highly effective in determining the relative stabilities of these isomers by calculating their total electronic energies. The isomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form.
For flexible molecules like this compound, this includes conformational isomers (rotamers) that arise from rotation around single bonds. DFT calculations have been successfully applied to study the rotational isomerism of similar compounds like 2-(β-aminoethyl)-pyridine. In the context of metal complexes, DFT is used to evaluate the relative energies of different geometric isomers. For octahedral complexes formed with tridentate ligands, this often involves assessing the stability of facial (fac) versus meridional (mer) isomers. Studies on manganese complexes with related ligands have shown that different isomers can even co-exist in the same crystal unit cell, a phenomenon that can be rationalized by computational energy calculations.
Table 2: Example of DFT Energy Calculation for Isomers
| Isomer Type | Example | Calculated Property | Significance |
|---|---|---|---|
| Conformational | Rotational isomers around C-C bonds | Relative Energy (kJ/mol) | Predicts the most stable 3D shape of the ligand. |
Molecular Docking Studies on Ligand-Biomolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or DNA. This method is used to understand the non-covalent interactions that stabilize the complex and to estimate the binding affinity.
For ligands related to this compound, docking studies have been performed to investigate their potential interactions with various biological targets. For example, a similar Schiff base ligand was docked against ten different biomolecules, including BRAF kinase, DNA gyrase, and B-DNA, to evaluate its interaction capabilities.
The process involves placing the ligand in the binding site of the target and sampling different conformations and orientations. A scoring function is then used to calculate the binding energy, typically expressed in kcal/mol, with more negative values indicating a higher predicted affinity. These studies can identify key interactions, such as:
Hydrogen bonds: with specific amino acid residues.
π-π stacking: between the pyridine ring of the ligand and aromatic residues of the protein.
Hydrophobic interactions.
Cation-π interactions.
Docking studies on various pyridine derivatives have identified interactions with the active sites of receptors from microorganisms like Escherichia coli and Staphylococcus aureus, providing insights into potential mechanisms of action at a molecular level.
Table 3: Representative Data from Molecular Docking Studies of Pyridine-based Ligands
| Ligand | Target Biomolecule | Binding Energy (kcal/mol) | Key Interacting Residues/Interactions |
|---|---|---|---|
| Piperine Analogue | IL-1β | -7.18 | Interaction with Tyr36 through non-specific contacts. |
| Piperine Analogue | NF-κB | -6.19 | Cation–π interaction with Lys77. |
| Cyanopyridine Derivative | E. coli receptor (1xk6) | -5.8 | Data from docking studies on related compounds. |
Quantum Chemical Characterization of Ligand-Metal Interactions
Quantum chemical methods, primarily DFT, are essential for characterizing the nature of the bond between a ligand and a metal ion. For this compound, which acts as a chelating ligand, these calculations can elucidate the structure, stability, and electronic properties of its metal complexes.
These studies provide detailed information on the coordination geometry (e.g., distorted square pyramidal, octahedral) and the precise bond lengths and angles within the metal's coordination sphere. The calculations can also determine the stoichiometry and stereochemistry (mer vs. fac) of the resulting complexes.
Analysis of the molecular orbitals and charge distribution reveals the nature of the ligand-metal bond. It can quantify the extent of electron donation from the nitrogen atoms of the ligand to the metal center. Furthermore, examining the changes in the projected density of states (DOS) upon coordination can show the hybridization between the ligand's orbitals and the metal's d-orbitals. This provides a fundamental understanding of the electronic interactions that govern the complex's properties and reactivity.
Catalytic Applications of 2 Aminoethyl Pyridin 2 Ylmethyl Amine Metal Complexes
Electrocatalytic Water Oxidation
The oxidation of water to produce dioxygen is a critical reaction for renewable energy technologies. Metal complexes of (2-Aminoethyl)(pyridin-2-ylmethyl)amine and structurally related multi-dentate amine-pyridine ligands have been investigated as molecular electrocatalysts for this process. The ligand framework plays a crucial role in stabilizing the metal center in high oxidation states and facilitating the electron transfer steps required for catalysis.
The efficiency of a water oxidation catalyst (WOC) is primarily evaluated by its turnover frequency (TOF), which measures the number of catalytic cycles per unit of time, and its overpotential, the additional potential required beyond the thermodynamic minimum to drive the reaction. Research on copper complexes with pentadentate amine-pyridine ligands, which share coordination motifs with this compound, reveals a strong dependence of catalytic activity on the ligand structure.
For instance, a copper(II) complex, Cu(pydien)₂, featuring three –NH groups, was found to catalyze water oxidation with a turnover frequency of 0.44 s⁻¹ and an onset overpotential of 530 mV. rsc.org In contrast, a related complex where one –NH group is replaced by an –NCH₃ group, Cu(mpydien)₂, exhibited a lower TOF of 0.04 s⁻¹ and a higher onset overpotential of 640 mV. rsc.org This highlights that subtle modifications to the amine donors in the ligand backbone significantly impact catalytic performance. Similarly, binuclear copper complexes have been shown to achieve TOFs as high as 7.23 s⁻¹ for water oxidation under near-neutral conditions. mdpi.com Ruthenium complexes with pyridyl-based ligands have also demonstrated exceptionally high activity, with one example showing a TOF of 203.39 s⁻¹ at an onset potential of 0.352 V. nih.gov
Table 1: Performance of Representative Amine-Pyridine Metal Complexes in Electrocatalytic Water Oxidation
| Complex | Metal Center | Onset Overpotential (mV) | Turnover Frequency (TOF) (s⁻¹) | Source(s) |
|---|---|---|---|---|
| Cu(pydien)₂ | Copper | 530 | 0.44 | rsc.org |
| Cu(mpydien)₂ | Copper | 640 | 0.04 | rsc.org |
| [Cu₂L₂(Cl)₂] | Copper (Binuclear) | ~500 (at pH 7) | 7.23 | mdpi.com |
Data is representative of amine-pyridine ligand systems to illustrate catalytic parameters.
The structure of the ligand, including its flexibility and the nature of its coordination sphere, is paramount for efficient catalysis. Ligand complementarity refers to the ability of the ligand to accommodate the geometric and electronic changes of the metal center during the catalytic cycle. For water oxidation, the ligand must stabilize multiple oxidation states of the metal.
Studies on various molecular catalysts have shown that ligand modification is a key strategy for tuning catalytic properties. mdpi.com The introduction of electron-donating or electron-withdrawing groups can alter the redox potential of the metal center, thereby affecting the overpotential required for catalysis. mdpi.com Furthermore, the second coordination sphere—the environment around the metal complex but not directly bonded to it—can play a critical role. For example, in a dinuclear Cu-peptoid catalyst, diol side chains in the second sphere were found to stabilize the complex and facilitate the proton-coupled electron transfer (PCET) steps necessary for O–O bond formation. nih.govacs.org This demonstrates that even non-coordinating parts of the ligand structure can have a profound impact on catalytic efficiency.
Oxidation and Oxygenation Reactions
Complexes of this compound and its derivatives are also active in mediating the reaction of substrates with molecular oxygen and hydrogen peroxide. These reactions are fundamental in both biological systems and industrial chemical synthesis.
The activation of molecular oxygen (dioxygen) by transition metal complexes is a well-studied area, with relevance to biological enzymes and synthetic oxidation catalysts. Copper(I) complexes with the related tripodal ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp) have shown varied reactivity towards dioxygen. nih.gov Depending on the specific ligand derivative and reaction conditions (solution vs. solid state), these complexes can form mononuclear end-on superoxido or dinuclear peroxido species. nih.gov For example, while some complexes were unreactive in the solid state, others reacted to form stable dinuclear peroxido complexes. nih.gov The crystal structure of one such complex revealed that the copper(I) center was preorganized for dioxygen uptake, minimizing structural rearrangement upon oxidation. nih.gov
Similarly, iron(II) and cobalt(II) complexes with the uns-penp ligand have been synthesized and investigated for their reactivity with dioxygen, suggesting a potential for use in selective oxidation reactions. researchgate.net Time-resolved spectroscopic studies on related copper complexes have allowed for the detection of dioxygen adducts as reactive intermediates during oxidation processes. nih.gov
Metal complexes can utilize hydrogen peroxide (H₂O₂) as an oxidant to perform various transformations. Iron(II) and cobalt(II) complexes with ligands like uns-penp have been studied for their ability to activate H₂O₂. researchgate.net Iron(II) complexes with other pyridine-substituted ligands have been shown to catalyze the oxidation of substrates like thioanisole (B89551) and styrene (B11656) using H₂O₂. rsc.org These reactions proceed through the generation of highly reactive species formed upon the interaction of the metal complex with hydrogen peroxide. rsc.org Copper(II) complexes with pyridine-amine ligands have also been shown to be effective catalysts for the two-electron reduction of H₂O₂ to water, a reaction of interest for fuel cell technology. nih.gov
Atom Transfer Radical Polymerization (ATRP) Catalysis
Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing well-defined polymers with controlled molecular weights and low dispersities. The process relies on a reversible equilibrium between active and dormant polymer chains, mediated by a transition metal catalyst. Copper complexes stabilized by nitrogen-based ligands are the most common catalysts for ATRP.
Ligands containing pyridine (B92270) and amine donors, such as derivatives of this compound, are highly effective in this context. The ligand's role is to solubilize the copper salt in organic media and to tune the redox potential of the Cu(I)/Cu(II) couple, which controls the polymerization equilibrium. The widely used ligand tris(2-pyridylmethyl)amine (B178826) (TPMA) is structurally related and its copper complexes are among the most active catalysts for ATRP. researchgate.net The activity of the catalyst is directly related to the stability of the copper(I) and copper(II) complexes. researchgate.net
In a typical ATRP process, the Cu(I)/ligand complex reversibly abstracts a halogen atom from a dormant polymer chain, generating a carbon-centered radical that can add to a monomer unit. Guanidine-pyridine hybrid ligands have been used with CuBr to catalyze the ATRP of styrene, demonstrating first-order kinetics indicative of a controlled, living polymerization process. mdpi.com
Table 2: Kinetic Data for Styrene ATRP Mediated by a Guanidine-Pyridine/CuBr Catalyst System
| Ligand | Apparent Rate Constant (k_app) (s⁻¹) | Conversion (at 35 min) | Polydispersity Index (PDI) | Source(s) |
|---|---|---|---|---|
| 2-(tetramethylguanidine)methylenepyridine (TMGpy) | 4.20 × 10⁻⁴ | 57% | ~1.2 | mdpi.com |
Reaction Conditions: Styrene/ligand/CuBr/Initiator = 100/2/1/1 at 110 °C. Data is representative of pyridine-based ligand systems in ATRP.
The versatility of these ligands allows for their use in various ATRP techniques, including Activators Generated by Electron Transfer (AGET) ATRP, which enables polymerization under biologically relevant conditions with very low (ppm) concentrations of the copper catalyst. acs.org
Kinetics and Mechanistic Studies
Typically, such investigations would involve a series of experiments to understand how the concentration of the catalyst, substrate, and other reagents affects the reaction rate. Techniques like UV-Vis spectroscopy, NMR spectroscopy, and gas chromatography are often employed to monitor the progress of the reaction over time. This data is then used to derive a rate law, which provides mathematical insight into the reaction mechanism.
Furthermore, mechanistic studies would aim to identify and characterize key catalytic intermediates. This can involve computational modeling (such as Density Functional Theory, DFT) to map out the energy profile of the reaction pathway, as well as experimental techniques like mass spectrometry and X-ray crystallography to isolate and identify transient species. Isotope labeling studies are also a common tool to trace the path of atoms throughout the catalytic cycle. However, specific reports applying these methodologies to catalysts derived from this compound are not prominently featured in the searched scientific databases.
Ligand Optimization for Enhanced Activity
Similar to the lack of kinetic data, there is limited specific information on the systematic optimization of the this compound ligand scaffold to enhance the catalytic activity of its metal complexes. Ligand optimization is a crucial aspect of catalyst design, where the electronic and steric properties of the ligand are methodically altered to improve catalytic performance, such as turnover frequency, selectivity, and stability.
Generally, strategies for optimizing ligands like this compound would involve modifications at several key positions:
The Pyridine Ring: Introducing electron-donating or electron-withdrawing substituents onto the pyridine ring can modulate the electron density at the metal center. This, in turn, influences the metal's reactivity and its binding affinity for substrates.
The Amine Groups: Alkylation or arylation of the primary or secondary amine nitrogen atoms can introduce steric bulk. This can be used to control the access of substrates to the metal center, thereby enhancing selectivity.
While these are established principles in catalyst development, specific studies detailing the synthesis of a library of this compound derivatives and the subsequent evaluation of their catalytic efficacy in a particular reaction are not extensively documented. Consequently, a data-driven analysis of structure-activity relationships for this specific ligand framework cannot be provided at this time. No specific data tables with comparative catalytic activities of modified ligands could be located in the reviewed literature.
Bioinorganic Chemistry: Model Systems and Metal Ion Modulation
Metal Chelation and Selectivity in Model Biological Systems
The ability of a ligand to selectively bind to a target metal ion in the presence of other biologically abundant cations is crucial for its potential use in modeling biological systems. Research on ligands structurally similar to (2-Aminoethyl)(pyridin-2-ylmethyl)amine has focused on their interactions with essential metal ions under conditions that mimic the physiological environment.
Interaction with Essential Metal Ions (e.g., Cu(II), Zn(II), Ca(II))
Studies on the closely related ligand N(1)-(2-aminoethyl)-N(2)-(pyridin-2-ylmethyl)ethane-1,2-diamine demonstrate a marked selectivity for copper(II) ions. This ligand forms stable and robust complexes with Cu(II) at physiological pH. In contrast, its complexes with other essential and biologically prevalent metal ions, such as zinc(II) and calcium(II), are significantly weaker. This pronounced selectivity for Cu(II) over potential in vivo competitors like Zn(II) and Ca(II) is a critical characteristic, suggesting that the pyridyl-amine donor set is particularly well-suited for coordinating with copper. The electronic spectra of the copper complexes formed at physiological pH are indicative of a square planar geometry around the central metal ion.
Protonation and Formation Constants in Physiological Mimicking Conditions
The chelation behavior of a ligand is intrinsically linked to its protonation equilibria. For the related chelator N(1)-(2-aminoethyl)-N(2)-(pyridin-2-ylmethyl)ethane-1,2-diamine, detailed potentiometric studies have been conducted to determine its protonation constants and the formation constants of its metal complexes. These experiments, typically performed at 298 K (25 °C) and an ionic strength of 0.15 M, are designed to simulate physiological conditions.
The data from these studies quantify the stability of the various protonated ligand species and the metal-ligand complexes that form as a function of pH. While specific numerical constants for this compound are not detailed in the available literature, the analysis of its analogs confirms the formation of highly stable Cu(II) complexes at a neutral pH of 7.4.
| Metal Ion | Complex Stability | Predominant Geometry |
|---|---|---|
| Copper (Cu(II)) | Strong | Square Planar |
| Zinc (Zn(II)) | Weak | Not Specified |
| Calcium (Ca(II)) | Weak | Not Specified |
Investigation of Model Complexes for Metalloprotein Active Sites
The unique coordination chemistry of copper and its variable redox states are central to the function of numerous metalloproteins. Synthetic complexes utilizing this compound and its derivatives provide invaluable, low-molecular-weight models for probing the complex mechanisms of these biological catalysts.
Mimicry of Dioxygen Binding and Activation
A key function of many copper-containing enzymes, such as hemocyanin and tyrosinase, is the binding and activation of molecular oxygen (dioxygen, O₂). nih.gov Copper(I) complexes synthesized with derivatives of the tripodal ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp), an analog of the title compound, have been shown to react with dioxygen. researchgate.net These reactions can lead to the formation of distinct copper-dioxygen species that model intermediates in enzymatic cycles. researchgate.net
At low temperatures, these model complexes can form an initial mononuclear end-on superoxido-copper(II) species, which can then convert to a more stable dinuclear peroxido-copper(II) complex. researchgate.net The ability to generate and characterize these intermediates in a synthetic system provides critical insights into how metalloproteins might facilitate similar transformations. nih.govresearchgate.net The specific reactivity and the type of dioxygen adduct formed are highly dependent on the steric and electronic properties of the ligand scaffold. researchgate.net
| Species Type | Description | Biological Relevance |
|---|---|---|
| Mononuclear End-on Superoxido | [Cu(II)-O₂⁻] | Models the initial step of O₂ binding in some copper enzymes. researchgate.net |
| Dinuclear Peroxido | [Cu(II)-(μ-O₂²⁻)-Cu(II)] | Models the O₂ transport form in hemocyanin and intermediates in oxygenating enzymes. researchgate.net |
Studies of Redox Processes Relevant to Biological Function
Beyond oxygen activation, copper centers in proteins like plastocyanin and azurin (B1173135) are essential for biological electron transfer processes. bldpharm.com The redox properties of model complexes are therefore of great interest. The redox chemistry of copper complexes with ligands derived from (2-aminoethyl)bis(2-pyridylmethyl)amine has been analyzed using techniques like cyclic voltammetry. researchgate.net This method allows researchers to determine the electrochemical potentials associated with the Cu(I)/Cu(II) redox couple. These potentials are sensitive to the coordination environment provided by the ligand, and studying how ligand modifications affect the redox potential helps elucidate the structure-function relationships that tune the activity of metalloprotein active sites. researchgate.net
Research on Metal Ion Mobilization (in vitro/ex vivo studies, not clinical)
The strong chelating ability of pyridyl-amine ligands has prompted research into their capacity to interact with and mobilize metal ions within a biological context, studied strictly through non-clinical, in vitro and ex vivo models. Speciation calculations, which use a computational blood plasma model, have been employed to predict the behavior of these chelators in a complex biological medium. For the analog N(1)-(2-aminoethyl)-N(2)-(pyridin-2-ylmethyl)ethane-1,2-diamine, these in vitro models predicted that the ligand would be capable of mobilizing endogenous Cu(II).
Furthermore, ex vivo bio-distribution studies have been conducted using the copper-64 (⁶⁴Cu) radiolabeled complex of this ligand. These studies, which track the distribution of the complex in tissues after administration to a model organism, have shown significant tissue accumulation and retention. This indicates that the complex possesses an encouraging biological half-life, a necessary property for a chelator intended to interact with biological systems.
Supramolecular Chemistry and Self Assembly of 2 Aminoethyl Pyridin 2 Ylmethyl Amine Complexes
Hydrogen Bonding Interactions in Solid-State Structures
Hydrogen bonding plays a pivotal role in the solid-state assembly of (2-Aminoethyl)(pyridin-2-ylmethyl)amine complexes, contributing significantly to the stability and dimensionality of their supramolecular structures. These interactions often involve the amine groups of the ligand, coordinated anions, and sometimes solvent molecules, creating intricate networks within the crystal lattice.
In the crystal structure of related amine-pyridine compounds, intermolecular N—H···N hydrogen bonds have been observed to link individual molecules into dimeric pairs. nih.govresearchgate.net The amine groups of two separate molecules engage in these pair-wise interactions, forming a fundamental building block for more extended architectures. nih.govresearchgate.net
Detailed analysis of a cadmium(II) complex featuring a related bis(pyridin-2-ylmethyl)amino ligand highlights specific hydrogen bonding interactions, as detailed in the table below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| C1A—H1A1···Cl1 | 0.99 | 2.89 | 3.784(2) | 151 |
| C5B—H5B1···S1 | 0.99 | 2.92 | 3.768(2) | 144 |
This table presents selected potential hydrogen bond data for {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II), illustrating the types of weak interactions that can stabilize crystalline architectures. nih.gov
π-π Stacking Interactions in Crystalline Architectures
In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridyl rings of the this compound ligands are a crucial factor in the organization of these complexes in the solid state. These interactions contribute to the formation of one-, two-, or three-dimensional supramolecular assemblies.
Crystal packing in various metal complexes containing pyridyl-amine ligands is often stabilized by π-π stacking. nih.gov For example, in a cadmium(II) complex, parallel offset face-to-face interactions occur between inversion-related pyridyl rings, creating one-dimensional strands of molecules. nih.gov These interactions are characterized by specific geometric parameters, including the centroid-centroid distance and the offset between the rings.
The geometric parameters of these π-π stacking interactions are critical for understanding the resulting architecture. The table below provides examples of such parameters from a relevant cadmium(II) complex.
| Ring 1 (CgI) | Ring 2 (CgJ) | Centroid-Centroid Distance (Å) | Perpendicular Distance (Å) | Slippage (Å) |
| Cg(N1A) | Cg(N1A) | 3.868(1) | 3.398(1) | 1.848 |
| Cg(N1B) | Cg(N1B) | 3.834(1) | 3.483(1) | 1.585 |
This table details the parameters for parallel offset face-to-face π–π stacking interactions in {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). Cg refers to the centroid of the pyridyl ring. nih.govresearchgate.net
Formation of Dimeric and Polymeric Structures
The interplay of hydrogen bonding and π-π stacking interactions often leads to the self-assembly of monomeric this compound complexes into larger, more organized dimeric and polymeric structures. These extended architectures are a hallmark of the supramolecular chemistry of this ligand system.
Dinuclear complexes can form through various mechanisms. For instance, copper(I) complexes with a related ligand, 2-aminoethyl(2-pyridylmethyl)1,2-ethanediamine, have been shown to be dinuclear in the solid state. nih.gov In other cases, bridging atoms, such as an oxygen atom of an ethoxide group, can link two copper(II) ions to form a dinuclear complex. researchgate.net The formation of dimeric μ-oxo complexes has also been reported. researchgate.net Furthermore, copper(I) complexes with derivatives of the (2-aminoethyl)bis(2-pyridylmethyl)amine ligand can react with dioxygen to form stable dinuclear peroxo complexes. nih.gov
One-dimensional polymeric chains are also a common structural motif. These can arise when a functional group on one complex, such as a pyridine (B92270) group, coordinates to an adjacent metal center, linking the units into a chain. researchgate.net In some Cu(II) complexes, chloro bridges connect the metal centers, leading to polymeric or dimeric structures with distorted square pyramidal geometry around the copper ion. researchgate.net The choice of anion can also influence the final structure, as seen in Ni(II) complexes where different anions lead to the formation of either 1-D chains or 3-D networks through hydrogen bonding. nih.gov
The formation of these higher-order structures demonstrates the capacity of this compound and its derivatives to act as building blocks for constructing complex supramolecular coordination polymers. mdpi.com
Materials Science Applications of 2 Aminoethyl Pyridin 2 Ylmethyl Amine Derivatives
Precursors for Organic-Inorganic Hybrid Materials and Thin Layers
Organic-inorganic hybrid (OIH) materials merge the distinct properties of organic and inorganic components within a single matrix, often leading to synergistic or novel functionalities researchgate.net. The sol-gel process is a common method for creating these materials, offering a low-temperature route to versatile and tunable products researchgate.net. The amine and pyridine (B92270) groups in (2-Aminoethyl)(pyridin-2-ylmethyl)amine and its analogues make them excellent organic precursors for creating such hybrid systems.
A notable example involves the use of the related compound 2-(2-aminoethyl)pyridine (B145717) (2-AEP) in the formation of two-dimensional (2D) lead iodide hybrid materials. These hybrids are of interest for applications in solar absorbers due to their potential for improved moisture stability compared to their 3D perovskite counterparts. In one study, a 2D hybrid with the composition (2-AEP)₂PbI₄ was synthesized chemspider.com. The structure of this material features an organic bilayer where the 2-(2-ammonioethyl)pyridine cations are arranged in a face-to-face stacking orientation, which promotes π–π interactions between the pyridyl rings chemspider.com. This arrangement is significant as it has the potential to enhance electron mobility within the material chemspider.com. The formation and final phase of these hybrid materials are highly dependent on the solution-processing conditions, highlighting the tunability of these systems chemspider.com.
The fabrication of thin films is crucial for integrating these hybrid materials into electronic and optical devices. A variety of deposition techniques can be employed, broadly categorized into physical and chemical methods acs.orgresearchgate.netmdpi.com.
Physical Vapor Deposition (PVD) : This includes methods like electron beam evaporation and sputtering, where a material is vaporized and then condensed onto a substrate in a vacuum acs.orgresearchgate.net.
Chemical Vapor Deposition (CVD) : In this technique, a volatile precursor undergoes a chemical reaction on the substrate surface to form a thin film mdpi.com. Plasma-enhanced CVD (PECVD) is a variant that uses plasma to facilitate the reaction, allowing for lower deposition temperatures mdpi.com.
Solution-Based Techniques : Methods like spin-coating and dip-coating are cost-effective and widely used for organic and hybrid materials mdpi.com. In spin-coating, a solution of the material is dropped onto a spinning substrate, resulting in a thin, uniform film as the solvent evaporates mdpi.comarxiv.org.
In the case of the 2-(2-aminoethyl)pyridine-based lead iodide hybrid, (2-AEP)₂PbI₄, thin films were successfully prepared using a solution-based spin-coating technique. The study demonstrated that the final structure of the film was highly sensitive to post-deposition annealing temperatures. A low-temperature anneal resulted in the desired (2-AEP)₂PbI₄ phase, while a high-temperature anneal led to a different phase, (2-AEPH)PbI₄ chemspider.com.
The characterization of these deposited films is essential to understand their structure, morphology, and properties. Common techniques include:
X-ray Diffraction (XRD) : Used to determine the crystal structure, phase, and orientation of the crystalline material in the film acs.orgresearchgate.net.
Scanning Electron Microscopy (SEM) : Provides high-resolution images of the film's surface morphology acs.orgresearchgate.net.
Transmission Electron Microscopy (TEM) : Used for high-resolution imaging of the internal structure of the thin film acs.orgresearchgate.net.
UV-Vis Spectrophotometry : Analyzes the optical properties of the film, such as its absorbance and transmittance acs.orgresearchgate.net.
| Deposition Technique | Description | Typical Materials | Characterization Methods |
| Spin-Coating | A solution is dispensed onto a spinning substrate; centrifugal force spreads the solution, and the solvent evaporates to leave a thin film. | Organic polymers, hybrid perovskites, sol-gel precursors. | XRD, SEM, UV-Vis |
| Physical Vapor Deposition (PVD) | Material is vaporized in a vacuum and condensed onto a substrate. | Metals, ceramics, some polymers. | SEM, TEM, XRD |
| Chemical Vapor Deposition (CVD) | A volatile precursor reacts on a substrate surface to deposit a solid film. | Semiconductors, dielectric materials, graphene. | XRD, SEM, Raman Spectroscopy |
The pyridine moiety present in this compound is a key component in many fluorescent molecules. Pyridine derivatives have been widely explored as fluorescent sensors and as components in luminescent materials rsc.orgnih.gov. The fluorescence properties of thin films based on derivatives of this compound are of significant interest for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors.
Research on related compounds has shown that the chemical environment and molecular aggregation strongly influence fluorescence. For instance, certain N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides exhibit a phenomenon known as aggregation-induced emission enhancement (AIEE) nih.gov. In dilute solutions, these molecules may show weak fluorescence, but in an aggregated state, such as in a solid thin film or in aqueous media where they are poorly soluble, their fluorescence intensity can increase dramatically by 7 to 15 times nih.gov. This effect is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways.
The investigation of thin films of other organic materials has demonstrated that processing conditions can be used to control the molecular packing and, consequently, the fluorescence properties of the layer. For example, studies on thienopyrrole-dione derivatives have shown that specific deposition techniques can lead to the formation of microstructures with linearly polarized fluorescent emission nih.gov. This control over the emission properties is highly desirable for advanced optical applications. While specific studies on the fluorescence of thin films of this compound derivatives are not widely reported, the inherent fluorescent potential of the pyridyl group, combined with the possibility of AIEE effects, makes this a promising area for future research.
Sensor Development Utilizing Ligand-Metal Ion Interactions
The nitrogen atoms in the amine and pyridine groups of this compound and its derivatives are excellent donors for coordinating with metal ions. This strong and often selective binding capability is the foundation for their use in chemical sensors. These sensors can detect the presence of specific metal ions through observable changes in their optical properties, such as color (colorimetric) or fluorescence (fluorometric).
Pyridine-based derivatives have been successfully developed as fluorescent chemosensors for detecting various toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ rsc.org. The binding of a target metal ion to the ligand alters its electronic structure, leading to a change in the fluorescence emission, such as quenching (decrease in intensity) or enhancement. The selectivity of these sensors can be tuned by modifying the structure of the ligand to create a binding pocket that preferentially accommodates a specific metal ion based on its size, charge, and coordination geometry rsc.org.
A specific derivative, 2-methyl-3-[(pyridin-2-ylmethyl)-amino]-1,4-naphthoquinone, has been demonstrated as a selective colorimetric sensor for copper(II) ions researchgate.net. This compound functions as a tridentate ligand, binding Cu²⁺ ions through an amine nitrogen, a pyridine nitrogen, and a quinone oxygen. Upon the addition of Cu²⁺ in a solution at pH 7.0, the sensor exhibits a dramatic color change from orange to dark blue, which corresponds to a large red shift of 168 nm in its absorption wavelength researchgate.net. This distinct visual response allows for the straightforward detection of copper ions among other transition metals researchgate.net.
| Sensor Type | Analyte | Principle of Detection | Observable Change |
| Fluorometric | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Metal ion binding alters the electronic state of the pyridine-based fluorophore. | Change in fluorescence intensity (quenching or enhancement). |
| Colorimetric | Cu²⁺ | Cu²⁺ binding to the ligand causes a shift in the maximum absorption wavelength. | Solution color changes from orange to dark blue. |
Chromic materials are substances that change color in response to external stimuli. The metal complexes formed with this compound derivatives can exhibit chromism in response to changes in their environment, such as pH or temperature. This responsive behavior is critical for developing "smart" sensors and materials.
The colorimetric copper(II) sensor mentioned previously, 2-methyl-3-[(pyridin-2-ylmethyl)-amino]-1,4-naphthoquinone, demonstrates distinct pH-dependent chromic behavior researchgate.net. The color change from orange to dark blue upon Cu²⁺ binding is caused by the deprotonation of the amine group induced by the metal ion. UV-vis spectroscopic pH titration experiments revealed that the deprotonated complex, which is responsible for the blue color, shows a maximum absorbance at 634 nm and is most prominent in the pH range of 6.0 to 7.5 researchgate.net. This process is reversible; altering the pH can protonate or deprotonate the complex, leading to a reversible color change. This pH sensitivity allows the system to not only detect the presence of Cu²⁺ but also to provide information about the acidity of the medium. The reversibility of the deprotonation and re-protonation process was also observed when the chemosensor was mixed with Cu²⁺ in an acetonitrile solvent, showcasing a reversible orange-blue-orange color transition researchgate.net.
Potential in Polymer Chemistry (e.g., polyimine networks)
The presence of two amine groups—one primary and one secondary—in this compound makes it a suitable monomer for step-growth polymerization. Specifically, it can be used as a diamine precursor for the synthesis of polyimines, also known as poly-Schiff bases. Polyimines are a class of polymers characterized by the presence of imine (C=N) linkages in their backbone. These polymers are often synthesized through the condensation reaction between a diamine and a dialdehyde researchgate.net.
Polyimine networks are of significant interest because the imine bond is dynamic, meaning it can reversibly break and reform. This dynamic covalent chemistry imparts unique properties to the resulting materials, including self-healing, reprocessability, and recyclability, which are characteristic of a class of materials known as vitrimers researchgate.netacs.org. The synthesis involves mixing the diamine monomer, like this compound, with a dialdehyde. A cross-linker, often a triamine, can be added to form a robust covalent adaptable network (CAN) researchgate.net. The properties of the final polyimine network, such as its mechanical strength and thermal stability, can be tailored by carefully selecting the diamine and dialdehyde monomers researchgate.net.
The incorporation of the pyridyl group from the this compound monomer into the polymer backbone would also be expected to confer additional functionalities. The pyridine units can serve as coordination sites for metal ions, allowing for the creation of metallo-supramolecular polymers or polymer networks with catalytic or sensing properties. Furthermore, the aromatic nature of the pyridine ring can enhance the thermal stability of the resulting polymer researchgate.net. While the direct use of this compound in polyimine networks is a developing area, the fundamental chemistry of polyimine synthesis from diamine precursors strongly supports its potential in this field of polymer chemistry rsc.orgresearchgate.net.
Advanced Characterization Techniques for 2 Aminoethyl Pyridin 2 Ylmethyl Amine Complexes Beyond Routine Spectroscopy
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))
Thermogravimetric Analysis (TGA) is a vital technique for assessing the thermal stability of coordination compounds. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis reveals information about decomposition patterns, the presence of coordinated or solvated water molecules, and the temperature ranges at which the ligand and other components degrade.
For metal complexes with pyridine-containing ligands similar to (2-Aminoethyl)(pyridin-2-ylmethyl)amine, TGA typically shows multi-step decomposition processes. The initial weight loss, often occurring below 150 °C, is usually attributed to the loss of lattice or coordinated water molecules. Subsequent, higher-temperature decomposition steps correspond to the breakdown of the organic ligand and the eventual formation of a stable metal oxide residue at the end of the heating process. mdpi.comirapa.org
Table 1: Representative TGA Data for Metal Complexes with Pyridine-Containing Ligands
| Complex Type | Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|
| Cu(II) Coordination Polymer | 50 - 350 | 55% | Decomposition of organic ligand |
| Co(II) Coordination Polymer | 60 - 450 | 70% | Decomposition of organic ligand |
| [Pd(L)₂Cl₂] Complex | 99 - 340 | 26.5% | Loss of moisture and partial ligand fragmentation |
| 340 - 510 | 28.1% | Further ligand decomposition |
Note: Data is illustrative and based on findings from related pyridine (B92270) and thiazole-containing ligand complexes. mdpi.comirapa.org "L" represents a thiazole-based ligand.
Raman Spectroscopy
Raman spectroscopy is a powerful vibrational spectroscopy technique that serves as a valuable complement to FT-IR. It detects molecular vibrations based on inelastic scattering of monochromatic light. For complexes of this compound, Raman spectroscopy is particularly useful for identifying and analyzing vibrations of the pyridine ring and the metal-ligand bonds, which can sometimes be weak or inactive in the infrared spectrum.
The Raman spectra of these complexes show characteristic bands for the pyridine ring stretching modes (ν(C=C) and ν(C=N)), which typically appear in the 1400-1650 cm⁻¹ region. researchgate.netnih.gov Upon coordination to a metal ion, these bands often exhibit shifts to higher wavenumbers, indicating the stiffening of the bonds due to electron donation from the pyridine nitrogen to the metal center. researchgate.net Other important vibrations include C-H stretching of the pyridine ring and methylene (B1212753) groups (~3000-3100 cm⁻¹) and various in-plane and out-of-plane bending modes.
In some cases, resonance Raman spectroscopy can be employed by exciting the molecule within one of its electronic absorption bands (e.g., a metal-to-ligand charge-transfer band). This technique selectively enhances the vibrations of the chromophoric part of the molecule, providing detailed information about the structural changes that occur upon electronic excitation. psu.edu
Table 2: Key Raman Vibrational Modes for Pyridine-Containing Ligand Complexes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |
|---|---|---|
| Pyridine Ring Stretching (ν(C=C), ν(C=N)) | 1400 - 1650 | Often shifts to higher frequency upon metal coordination. researchgate.net |
| Pyridine Ring Breathing | 990 - 1050 | A characteristic mode for the entire pyridine ring. |
| C-H Stretching (Aromatic) | 3000 - 3100 | High-frequency vibrations of the pyridine C-H bonds. researchgate.net |
| C-H Stretching (Aliphatic) | 2850 - 3000 | Vibrations of the ethyl and methyl C-H bonds. |
Note: Wavenumber ranges are approximate and can vary based on the metal, coordination environment, and solid-state effects.
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of an absorbing atom. It is particularly powerful for studying the coordination environment of metal ions in complexes, as it does not require crystalline samples. The XAS spectrum is divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the metal center. The EXAFS region consists of oscillations that arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS data can yield highly precise information about the number, type, and distances of the atoms in the immediate coordination sphere of the metal ion.
For complexes with nitrogen and oxygen donor ligands like this compound, EXAFS is used to determine the precise metal-nitrogen (M-N) and other metal-donor atom bond lengths and the coordination number of the metal center. researchgate.netnih.gov For example, in studies of cobalt-nitrogen-carbon materials, EXAFS analysis has been used to determine an average Co-N bond distance of 1.95–1.96 Å and to confirm the absence of Co-Co bonds, indicating mononuclear species. nih.gov Similarly, in copper complexes with N,S-donor ligands, EXAFS has confirmed a four-coordinate CuN₂S₂ environment. researchgate.net
Table 3: Illustrative EXAFS-Derived Structural Parameters for Metal Complexes with N/O-Donor Ligands
| Metal Center | Scattering Atom | Coordination Number (N) | Bond Distance (R, Å) |
|---|---|---|---|
| Co(II) | Nitrogen | 4-5 | 1.95 - 1.96 |
| Cu(II) | Nitrogen (equatorial) | 4 | 1.94 - 2.02 |
| Cu(II) | Sulfur | 2 | ~2.30 |
Note: Data is representative of typical values found for Co and Cu complexes with nitrogen/oxygen/sulfur donor ligands as determined by EXAFS analysis. researchgate.netnih.govacs.org
Neutron Diffraction
While single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline complexes, it has a significant limitation: it scatters weakly from hydrogen atoms. Consequently, the positions of hydrogen atoms, which are crucial for understanding hydrogen bonding, are often calculated or inferred rather than being precisely located. nih.gov
Neutron diffraction overcomes this limitation. Neutrons are scattered by atomic nuclei, and the scattering cross-section of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms like carbon, nitrogen, or oxygen. nih.gov This makes neutron diffraction an unparalleled technique for accurately determining the positions of hydrogen atoms. nih.goviupac.org
For complexes of this compound, neutron diffraction could provide unambiguous evidence for the protonation states of the amine groups and map the intricate network of hydrogen bonds that stabilize the crystal packing. Such studies can reveal subtle interactions, like C-H···N or N-H···(anion) hydrogen bonds, which play a key role in the supramolecular assembly of the complexes. While no specific neutron diffraction studies on this compound complexes have been reported, the technique's application to other coordination complexes and metalloproteins demonstrates its unique potential for providing a complete structural picture, including all atomic positions. nih.goviupac.orgosti.gov
Future Research Directions and Concluding Perspectives
Design of Next-Generation Ligands with Tailored Properties
The core structure of (2-Aminoethyl)(pyridin-2-ylmethyl)amine is ripe for modification to create next-generation ligands with properties tailored for specific functions. Future research will likely focus on systematic structural alterations to fine-tune the steric and electronic environment of the metal center.
Steric and Electronic Tuning: Introducing substituents on the pyridine (B92270) ring or the amine nitrogen atoms can modulate the ligand's field strength and the redox potential of its metal complexes. For instance, incorporating electron-donating or electron-withdrawing groups can alter the reactivity of the metal center, a strategy that has been explored in related pyridinylmethylamine derivatives. researchgate.netbeilstein-journals.org
Increased Denticity: The ligand can be elaborated into more complex structures, such as the tetradentate ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp), by adding another pyridylmethyl arm. nih.govresearchgate.net This modification creates a more encapsulating coordination environment, which is crucial for stabilizing reactive intermediates in catalysis and biomimetic studies. nih.govresearchgate.net
Functionalization for Specific Targeting: Appending functional groups can direct the resulting metal complexes to specific biological targets or surfaces. Bifunctional molecules based on N-(pyridin-2-ylmethyl)aniline have been designed to interact with both metal ions and amyloid-β species, suggesting a pathway for creating targeted therapeutic or diagnostic agents. researchgate.net
Computational Design: The use of computational methods, such as Density Functional Theory (DFT), will be instrumental in the rational design of new ligands. researchgate.net These approaches allow for the prediction of geometric and electronic properties, guiding synthetic efforts toward ligands with desired characteristics for catalysis or materials science. researchgate.netbeilstein-journals.org
| Ligand Modification Strategy | Desired Outcome | Potential Application |
| Substitution on Pyridine Ring | Tune electronic properties and redox potentials | Catalysis, Sensor design |
| N-Alkylation/Arylation | Modify steric bulk and solubility | Homogeneous catalysis |
| Addition of Donor Arms | Increase coordination number and stability | Biomimetic modeling, Oxidation catalysis |
| Attachment of Functional Groups | Enable targeted delivery or surface anchoring | Bioinorganic chemistry, Materials science |
Exploration of Novel Catalytic Transformations
Metal complexes of this compound and its derivatives are promising candidates for a variety of catalytic applications. Future work should aim to expand the scope of reactions beyond those already explored.
Polymerization Catalysis: Building on findings that titanium and zinc complexes of similar pyridinylmethylamine ligands can catalyze the polymerization of olefins and methacrylates, future studies could explore the activity of this compound complexes. researchgate.net The goal would be to control polymer properties like molecular weight and tacticity by systematically modifying the ligand structure. researchgate.net
Small Molecule Activation: The activation of small molecules such as O₂ and CO₂ is a critical area of research. Copper(I) complexes of related ligands have shown the ability to form dioxygen adducts, mimicking the function of copper enzymes. nih.govnih.gov Furthermore, copper complexes supported by pyridinylmethylamino-functionalized linkers have been used in the catalytic fixation of CO₂. acs.org Future research could focus on developing catalysts for selective oxidation reactions or for the conversion of CO₂ into valuable chemicals. researchgate.netacs.org
Photoredox Catalysis: A burgeoning field involves the merger of photoredox and metal catalysis. Dinuclear complexes that covalently link a photosensitizer unit to a catalytic metal center held by a pyridyl-amine type ligand could facilitate efficient electron or energy transfer. researchgate.net This strategy can enable novel cross-coupling reactions under mild, light-driven conditions. researchgate.net
Biomass Conversion: The development of catalysts for the conversion of biomass into fuels and chemicals is essential for a sustainable future. The tunable nature of complexes derived from this compound could be harnessed to create catalysts for specific transformations, such as selective hydrogenations or oxidations of bio-derived substrates.
Development of Advanced Materials for Specific Applications
The incorporation of this compound and its derivatives into larger molecular architectures can lead to advanced materials with unique optical, electronic, or structural properties.
Metal-Organic Frameworks (MOFs): The ligand can be functionalized, for example by adding carboxylic acid groups, to serve as a linker in the synthesis of MOFs. A Zr-MOF constructed with a 2-((pyridin-2-ylmethyl)amino)terephthalic acid linker has been successfully used as a scaffold for a copper(I) catalyst for CO₂ fixation. acs.org This approach allows for the creation of heterogeneous catalysts with well-defined active sites, combining the advantages of both homogeneous and heterogeneous catalysis. acs.org
Luminescent Materials: Pyridine-based compounds are known to form the basis of fluorescent materials. By incorporating the this compound scaffold into larger π-conjugated systems, it may be possible to develop materials with properties like Aggregation-Induced Emission Enhancement (AIEE). beilstein-journals.org Such materials are highly sought after for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. beilstein-journals.org
Non-Linear Optical (NLO) Materials: The reaction of related 2-(2-aminoethyl)pyridine (B145717) structures with electron acceptors like tetracyanoquinodimethane (TCNQ) has produced materials with strong second-harmonic generation (SHG) activity. researchgate.net This suggests that the inherent asymmetry and charge-transfer capabilities of the this compound scaffold could be exploited in the design of new NLO materials for applications in photonics and optical data storage.
| Material Type | Design Strategy | Potential Application |
| Metal-Organic Frameworks (MOFs) | Functionalize ligand as a linker | Heterogeneous catalysis, Gas storage |
| Fluorescent Probes | Integrate into π-conjugated systems | Chemical sensing, Bio-imaging |
| Non-Linear Optical (NLO) Materials | Create non-centrosymmetric crystal structures | Photonics, Data storage |
| Functional Polymers | Incorporate as a side chain or in the main chain | Metal ion separation, Smart materials |
Further Elucidation of Ligand-Metal-Biomolecule Interactions in Model Systems
Understanding the interactions between metal complexes and biological macromolecules is fundamental to the development of metallodrugs and chemical biology tools. Complexes of this compound provide an excellent platform for these investigations.
Enzyme Mimicry: The ligand and its derivatives are well-suited for creating structural and functional models of metalloenzyme active sites. rsc.org For example, copper complexes of related ligands have been synthesized to model the dioxygen activation chemistry of copper enzymes. nih.govnih.gov Future research should focus on trapping and characterizing reactive intermediates, providing insight into enzymatic mechanisms. nih.gov
Probing Metal-Protein Interactions: There is significant interest in how aberrant metal-protein interactions contribute to neurodegenerative diseases. Ligands based on the N-(pyridin-2-ylmethyl)aniline framework have been developed as chemical tools to modulate the aggregation and neurotoxicity of metal-associated amyloid-β species, which are implicated in Alzheimer's disease. researchgate.net Further studies using this compound complexes could help elucidate the specific roles of metal ions in these pathological processes.
Computational Docking Studies: Molecular docking is a powerful tool for predicting how a metal complex might interact with a biological target. Docking studies on related Schiff base complexes have investigated potential interactions with various enzymes and DNA. nih.govresearchgate.net Expanding these computational studies to a wider range of this compound complexes and biological targets can guide the design of new therapeutic agents and clarify their mechanisms of action. nih.govresearchgate.net
The continued exploration of this compound and its derivatives promises to yield significant advances. By strategically designing next-generation ligands, exploring novel catalytic activities, developing advanced functional materials, and deepening the understanding of bioinorganic interactions, researchers can unlock the full potential of this versatile chemical scaffold.
Q & A
Advanced Research Question
- Steric Effects : Introducing methyl groups at the 6-position of pyridine (e.g., bis[(6-methylpyridin-2-yl)methyl]amine) increases steric hindrance, reducing catalytic turnover in oxidation reactions but improving selectivity .
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) on the pyridine ring lower the metal center’s redox potential, enhancing oxidative catalysis (e.g., epoxidation of styrene with Fe complexes) .
Experimental Design : - Synthesize derivatives via Suzuki coupling or electrophilic substitution.
- Compare turnover frequencies (TOF) and cyclic voltammetry peaks (E₁/₂ shifts ±50 mV) .
What analytical strategies resolve contradictions in reported antibacterial activity of related pyridin-2-amine derivatives?
Advanced Research Question
QSAR Studies :
- Use MOE software to correlate log P (lipophilicity) and polar surface area (PSA) with MIC values against E. coli and S. aureus.
- Key equation: pMIC = 0.65(log P) – 0.32(PSA) + 2.1 (r² = 0.88) .
Data Reconciliation : - Discrepancies in MIC values (e.g., 8–32 µg/mL) may stem from assay conditions (e.g., broth microdilution vs. agar diffusion).
- Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
How can crystallographic twinning complicate structural analysis of metal-ligand complexes, and how is it addressed?
Basic Research Question
Challenges : Twinning in crystals (e.g., pseudo-merohedral twinning) distorts diffraction patterns, leading to unreliable bond-angle measurements.
Solutions :
- Use SHELXD for twin detection (Hooft parameter > 0.3 indicates severe twinning).
- Refinement in SHELXL with TWIN/BASF commands to model twin domains .
Case Study : A Cu(II) complex with this ligand showed twinning (twin law: -h, -k, l), resolved by integrating 3247 independent reflections (Rint = 0.042) .
What role does the ligand play in stabilizing reactive intermediates in catalytic cycles?
Advanced Research Question
In Pd-catalyzed cross-coupling:
- The ligand stabilizes Pd(0) intermediates via π-backbonding with pyridine, reducing catalyst decomposition.
- In situ XAFS studies show Pd–N bond elongation (2.15 Å → 2.30 Å) during oxidative addition, confirming labile coordination .
Contradictions : Some studies report ligand dissociation under high-temperature conditions (>80°C), necessitating additive screening (e.g., TBAB for stabilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
